molecular formula C12H15NO B13298498 4-Phenyl-3-(propan-2-YL)azetidin-2-one

4-Phenyl-3-(propan-2-YL)azetidin-2-one

Cat. No.: B13298498
M. Wt: 189.25 g/mol
InChI Key: GQTORZMWGKYNGC-UHFFFAOYSA-N
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Description

4-Phenyl-3-(propan-2-yl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone family. This compound features a four-membered azetidine ring with a phenyl group and an isopropyl group attached to it. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(propan-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide at room temperature . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(propan-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and isopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield azetidinone oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

4-Phenyl-3-(propan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other azetidinone derivatives .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-phenyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-8(2)10-11(13-12(10)14)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3,(H,13,14)

InChI Key

GQTORZMWGKYNGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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